4-(Benzoylamino)pipéridine

Vue d'ensemble

Description

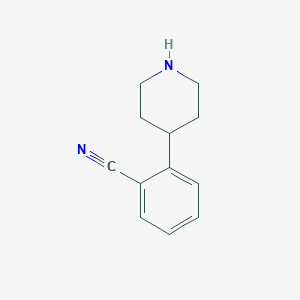

2-(Piperidin-4-yl)benzonitrile is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is known for its presence in various pharmacologically active compounds. The benzonitrile moiety attached to the piperidine ring suggests potential for various chemical reactions and interactions due to the presence of the cyano group.

Synthesis Analysis

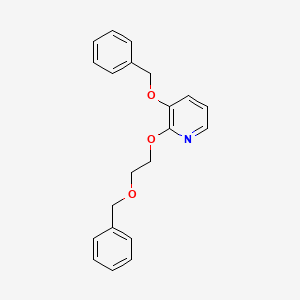

The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride involves the use of indanone moieties and demonstrates the flexibility in substituting different functional groups to achieve potent biological activity . Another example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed that the introduction of bulky moieties and substituents at specific positions can dramatically enhance activity . These methods could potentially be adapted for the synthesis of 2-(Piperidin-4-yl)benzonitrile by incorporating the appropriate cyano group at the benzene ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the crystal structure of 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile shows a significant dihedral angle between the naphthalene ring system and the benzene ring, which could influence its binding properties . Similarly, the structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring, which is a common feature in piperidine derivatives . These structural insights are valuable for understanding how 2-(Piperidin-4-yl)benzonitrile might interact with its environment.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly due to the reactivity of the piperidine nitrogen and any substituents present. The presence of a benzonitrile group in 2-(Piperidin-4-yl)benzonitrile suggests potential for nucleophilic substitution reactions, as the cyano group can act as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. Additionally, the piperidine nitrogen can be involved in the formation of salts or quaternary ammonium compounds, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For instance, the introduction of alkoxy groups in benzonitrile derivatives can lead to liquid crystalline behavior, as observed in a series of luminescent benzonitriles . The presence of a cyano group in 2-(Piperidin-4-yl)benzonitrile would likely affect its polarity and, consequently, its solubility in various solvents. Additionally, the molecular packing and hydrogen bonding patterns observed in crystal structures can provide insights into the compound's stability and reactivity .

Applications De Recherche Scientifique

Synthèse et applications pharmacologiques

Les pipéridines, y compris la « 4-(benzoylamino)pipéridine », font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle essentiel dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de médicaments, ainsi que dans les alcaloïdes . La littérature scientifique actuelle couvre les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine .

Activité anti-inflammatoire

“4-(benzoylamino)pipéridines”, un dérivé de “this compound”, a été identifié comme un puissant inhibiteur de l'hydrolase des époxydes solubles (sEH) avec une activité anti-inflammatoire . L'inhibition pharmacologique de la sEH a été suggérée comme une thérapie potentielle pour le traitement de la douleur et des maladies inflammatoires .

Conception de médicaments

Les composés contenant de la pipéridine représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Plus de 7 000 articles liés à la pipéridine ont été publiés au cours des cinq dernières années selon Sci-Finder .

Activités antibactériennes

Une série de 2-pipéridin-4-yl-benzimidazoles, qui pourraient être synthétisés à partir de “this compound”, a été évaluée pour ses activités antibactériennes . Certains composés inhibent la croissance bactérienne avec une concentration minimale inhibitrice (CMI) micromolaire faible .

Inhibition enzymatique

“4-(benzoylamino)pipéridines” ont été développés comme des inhibiteurs puissants de l'hydrolase des époxydes solubles (sEH) . Cette inhibition a été suggérée comme une thérapie potentielle pour le traitement de la douleur et des maladies inflammatoires .

Évaluation biologique de médicaments potentiels

Les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une fraction pipéridine ont été couvertes . Cela inclut l'évaluation de “this compound” et de ses dérivés .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 2-(Piperidin-4-YL)benzonitrile, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

2-(Piperidin-4-YL)benzonitrile is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals One of the targets of a similar compound, 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile, is nitric oxide synthase, inducible .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives, such as 2-(Piperidin-4-YL)benzonitrile, can affect various biochemical pathways. For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways . .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Propriétés

IUPAC Name |

2-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCWBSDEASNABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441017 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304462-63-3 | |

| Record name | 2-(PIPERIDIN-4-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

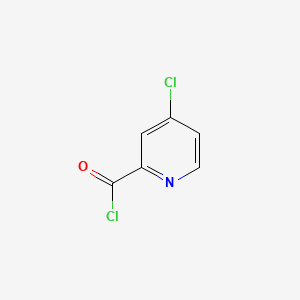

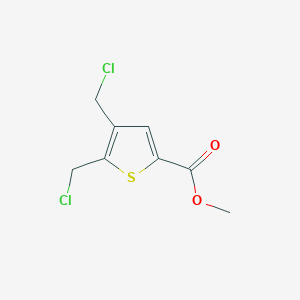

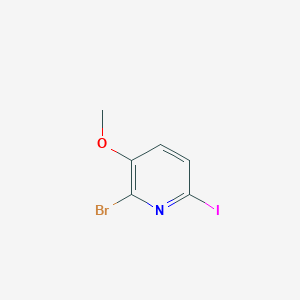

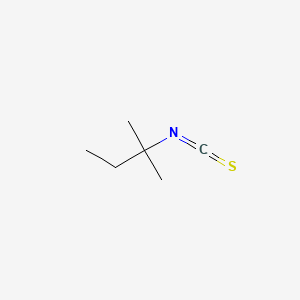

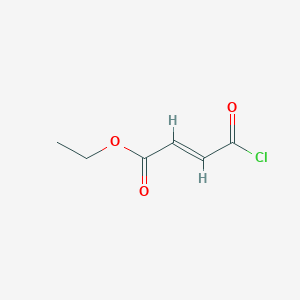

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

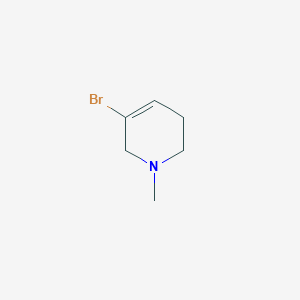

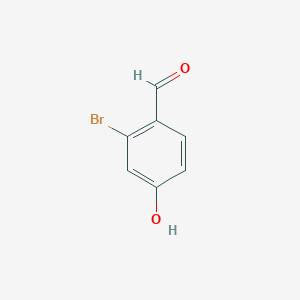

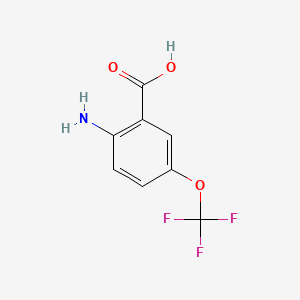

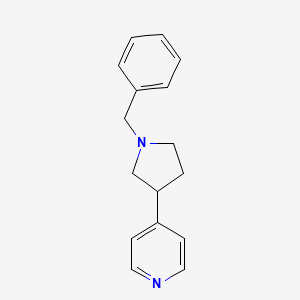

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)